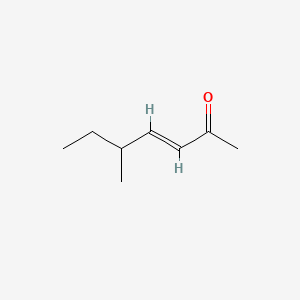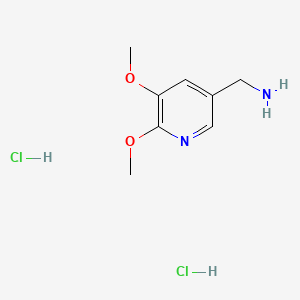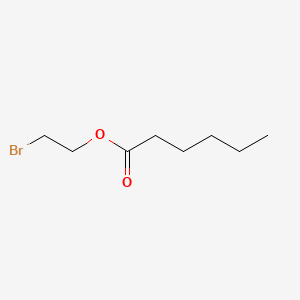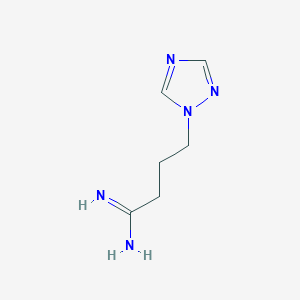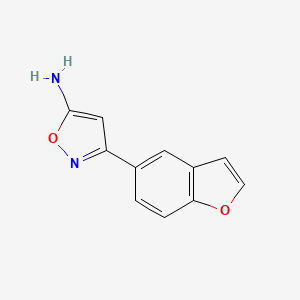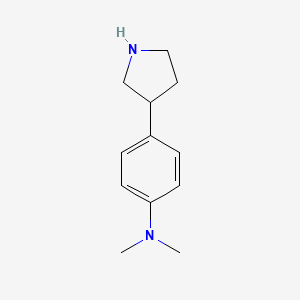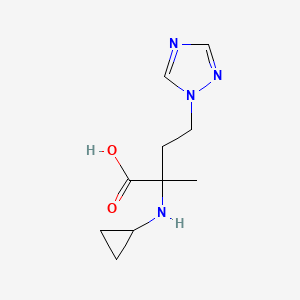
5-(Sulfanylmethyl)thiophene-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Sulfanylmethyl)thiophene-3-carboxylic acid is a heterocyclic compound that features a thiophene ring substituted with a sulfanylmethyl group at the 5-position and a carboxylic acid group at the 3-position. Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis due to their unique electronic properties and structural versatility .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(sulfanylmethyl)thiophene-3-carboxylic acid can be achieved through various methods. One common approach involves the condensation of thiophene-3-carboxylic acid with a suitable sulfanylmethylating agent under controlled conditions. For instance, the reaction of thiophene-3-carboxylic acid with methanesulfenyl chloride in the presence of a base like triethylamine can yield the desired product .
Industrial Production Methods: Industrial production of thiophene derivatives often involves large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 5-(Sulfanylmethyl)thiophene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nitrating agents.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Halogenated thiophenes, nitrothiophenes.
Scientific Research Applications
5-(Sulfanylmethyl)thiophene-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents with therapeutic potential.
Mechanism of Action
The mechanism of action of 5-(sulfanylmethyl)thiophene-3-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The sulfanylmethyl group can enhance the compound’s binding affinity and selectivity towards specific targets, while the thiophene ring can contribute to its electronic properties and stability .
Comparison with Similar Compounds
- 5-(Methylsulfanyl)thiophene-3-carboxylic acid
- Thiophene-3-carboxylic acid
- 2-(Sulfanylmethyl)thiophene-3-carboxylic acid
Comparison: 5-(Sulfanylmethyl)thiophene-3-carboxylic acid is unique due to the presence of both a sulfanylmethyl group and a carboxylic acid group on the thiophene ring. This combination imparts distinct electronic and steric properties, making it a valuable intermediate in organic synthesis and a potential candidate for various applications in medicinal chemistry and materials science .
Properties
CAS No. |
61855-00-3 |
|---|---|
Molecular Formula |
C6H6O2S2 |
Molecular Weight |
174.2 g/mol |
IUPAC Name |
5-(sulfanylmethyl)thiophene-3-carboxylic acid |
InChI |
InChI=1S/C6H6O2S2/c7-6(8)4-1-5(2-9)10-3-4/h1,3,9H,2H2,(H,7,8) |
InChI Key |
IFHTWOWZKQWIPS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC=C1C(=O)O)CS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



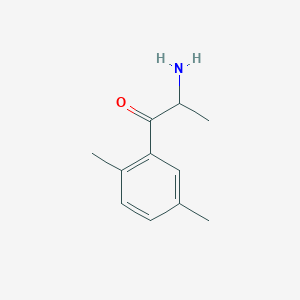
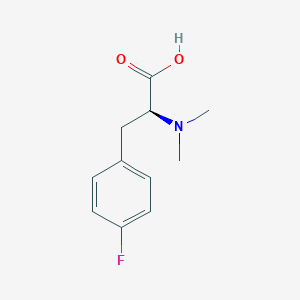
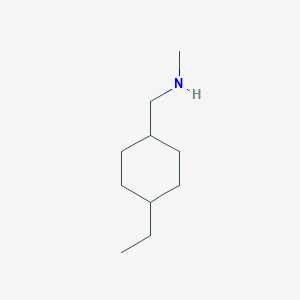
![tert-butylN-{2-[3-(2-methyl-1-oxo-1,2-dihydroisoquinoline-4-amido)phenoxy]ethyl}carbamate](/img/structure/B13618870.png)
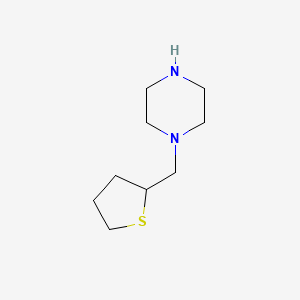
![4-{[4-Fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl}pyridine](/img/structure/B13618881.png)
